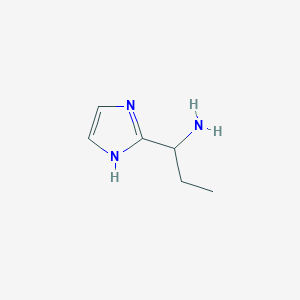
(4-Fluoro-3-hydrazino-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-hydrazino-phenyl)-methanol is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluorine atom at the fourth position, a hydrazino group at the third position, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-hydrazino-phenyl)-methanol typically involves the introduction of the fluorine atom and the hydrazino group onto a phenyl ring, followed by the attachment of the methanol group. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate under controlled conditions to form the hydrazino derivative. This intermediate is then subjected to a reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-hydrazino-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or diazo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azides, diazo compounds.
Reduction: Amines, hydrazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Fluoro-3-hydrazino-phenyl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-hydrazino-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-amino-phenyl)-methanol: Similar structure but with an amino group instead of a hydrazino group.
(4-Fluoro-3-hydrazino-phenyl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.
(4-Chloro-3-hydrazino-phenyl)-methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(4-Fluoro-3-hydrazino-phenyl)-methanol is unique due to the presence of both a fluorine atom and a hydrazino group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydrazino group provides reactive sites for further chemical modifications.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(4-fluoro-3-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-2-1-5(4-11)3-7(6)10-9/h1-3,10-11H,4,9H2 |
InChI Key |
QQQARTMMJAZPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747498.png)
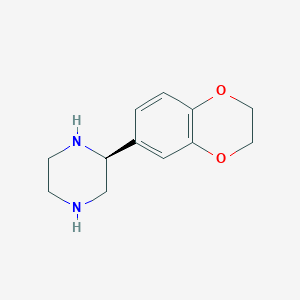
![3-{[(4-ethoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747509.png)
![{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium](/img/structure/B11747516.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11747522.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11747523.png)
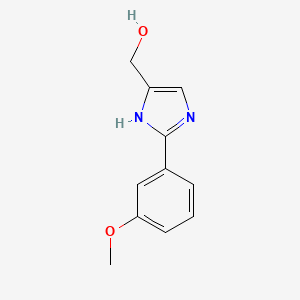
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747533.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11747538.png)
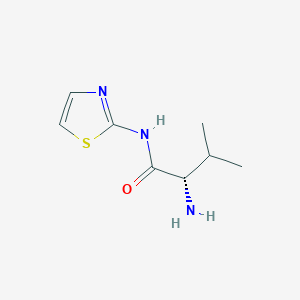
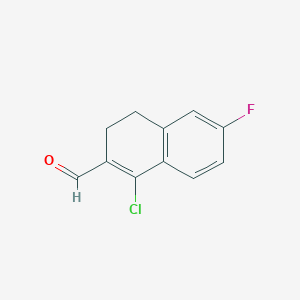
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11747551.png)
![(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B11747552.png)
